Dazepinil hydrochloride

Description

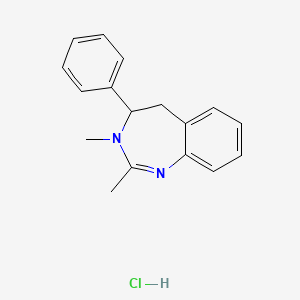

Dazepinil hydrochloride (chemical formula: C₁₇H₁₈N₂·ClH; molecular weight: 286.799 g/mol) is a chiral compound with an absolute stereocenter at the C-17 position, as indicated by its SMILES notation: Cl.CN1[C@H](CC2=C(C=CC=C2)N=C1C)C3=CC=CC=C3 . The compound exhibits a bicyclic structure featuring a benzannulated diazepine core, distinguishing it from simpler tricyclic antidepressants. Its optical activity and stereochemical purity are critical for pharmacological efficacy, as the (R)-enantiomer is the biologically active form .

Properties

CAS No. |

75991-49-0 |

|---|---|

Molecular Formula |

C17H19ClN2 |

Molecular Weight |

286.8 g/mol |

IUPAC Name |

2,3-dimethyl-4-phenyl-4,5-dihydro-1,3-benzodiazepine;hydrochloride |

InChI |

InChI=1S/C17H18N2.ClH/c1-13-18-16-11-7-6-10-15(16)12-17(19(13)2)14-8-4-3-5-9-14;/h3-11,17H,12H2,1-2H3;1H |

InChI Key |

RKGYKBFILSMGSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2CC(N1C)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dazepinil hydrochloride involves the reaction of dibenz[b,e]oxepin-11(6H)-ylidene with N,N-dimethylpropan-1-amine in the presence of hydrochloric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of dazepinil hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain product quality and yield . The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Dazepinil hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of dazepinil hydrochloride, which may have different pharmacological properties .

Scientific Research Applications

Dazepinil hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Used in clinical trials for the treatment of depression, anxiety, and other psychiatric disorders.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of dazepinil hydrochloride involves the inhibition of the reuptake of norepinephrine and serotonin at synaptic nerve terminals . This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood and anxiety. Additionally, the compound blocks histamine, acetylcholine, and serotonin receptors, contributing to its sedative and anxiolytic properties .

Comparison with Similar Compounds

Doxepin Hydrochloride

Structural Similarities and Differences :

Pharmacological and Analytical Insights :

- Doxepin is a potent histamine H₁ receptor antagonist, whereas Dazepinil’s mechanism remains under investigation.

- USP monographs specify HPLC methods for resolving doxepin-related compounds (e.g., compound A, B, C) with a resolution (R) ≥1.5, highlighting the importance of isomer separation in quality control .

Desmethyldoxepin Hydrochloride

Metabolic Relationship :

Dosulepin Hydrochloride

Structural Comparison :

Clinical Relevance :

Chlorphenoxamine Hydrochloride

Functional Group Variation :

- Chlorphenoxamine (C₁₈H₂₂ClNO·ClH; molecular weight: 344.73 g/mol) features an ethanolamine side chain, unlike Dazepinil’s dimethylamino group .

- It primarily acts as an anticholinergic agent, diverging from Dazepinil’s putative neuropsychiatric targets .

Data Table: Key Comparative Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.